

In-Depth Technical Guide to Anticancer Agent 55 (Compound 5q)

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Compound of Interest

Compound Name: Anticancer agent 55

Cat. No.: B15143390

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Introduction

Anticancer Agent 55, also identified as Antitumor agent-55 and referred to in seminal research as compound 5q, is a potent synthetic troxipide analog. This molecule has demonstrated significant promise in preclinical studies, particularly against prostate cancer. This technical guide provides a comprehensive overview of its chemical identity, physical properties, and biological activity, with a focus on its mechanism of action in cancer cells. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are included to facilitate further research and development.

Chemical Identity and Physical Properties

Anticancer Agent 55 (compound 5q) is chemically identified as Benzamide, 3,4,5-trimethoxy-N-[1-[5-methyl-2-[(1-naphthalenylmethyl)thio][1][2][3]triazolo[1,5-a]pyrimidin-7-yl]-3-piperidinyl]-. Its primary identifier is CAS Number 2522594-49-4[4][5][6]. While the designation "**Anticancer agent 55**" has also been associated with CAS number 2408800-91-7 by some commercial suppliers, the scientific literature describing the biological activity of compound 5q aligns with the troxipide analog structure.

Table 1: Physical and Chemical Properties of **Anticancer Agent 55** (Compound 5q)

Property	Value	Source
CAS Number	2522594-49-4	[4] [5] [6]
Molecular Formula	C32H34N6O4S	[4]
Molecular Weight	598.72 g/mol	
Appearance	Solid	[7]

Biological Activity and Mechanism of Action

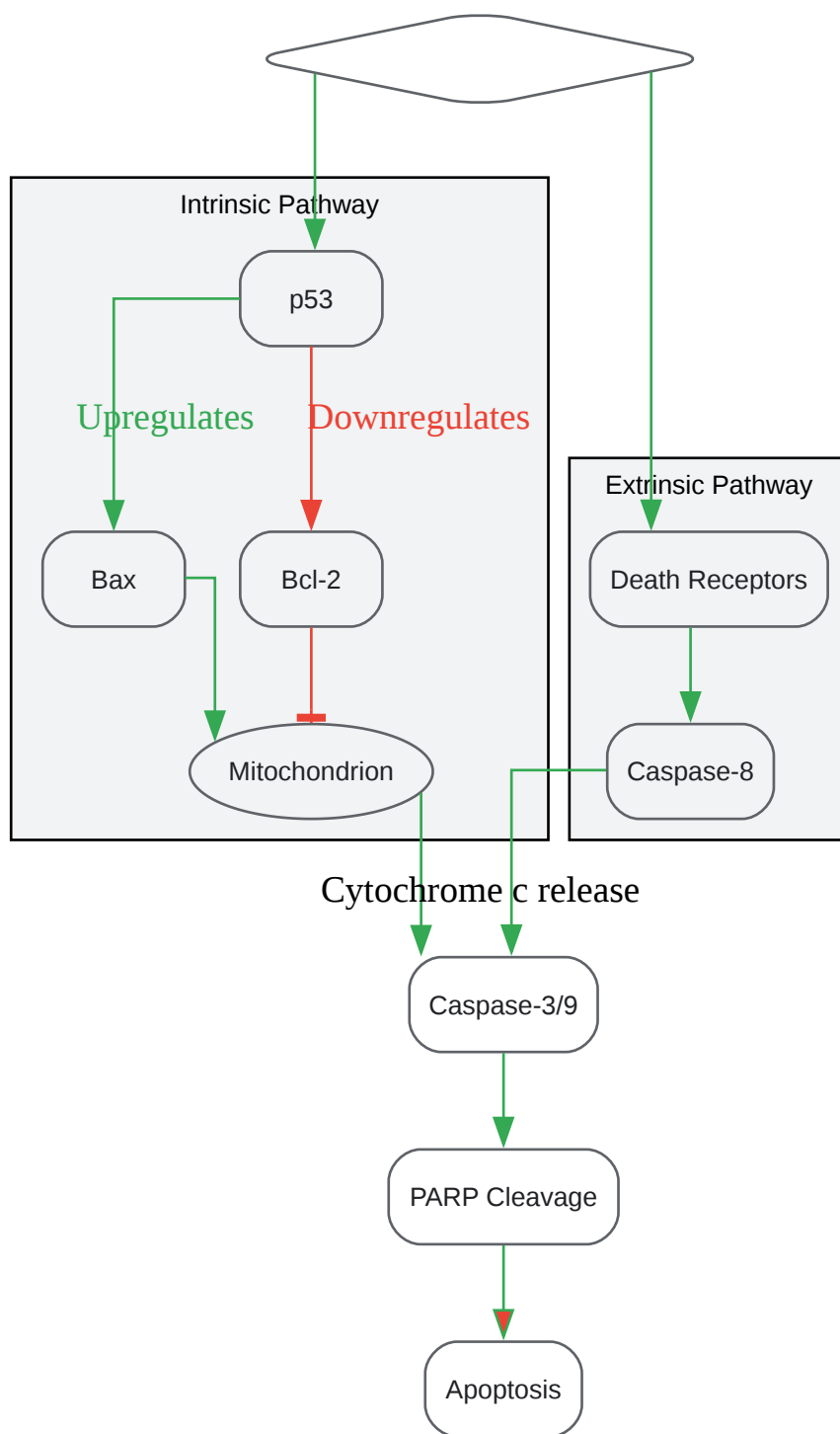
Anticancer Agent 55 has shown potent and selective inhibitory activity against several cancer cell lines, with a particularly high efficacy against the PC3 human prostate cancer cell line, exhibiting an IC₅₀ value of 0.91 μ M[\[5\]](#). Its primary anticancer effects are mediated through the inhibition of cell proliferation, suppression of cell migration, and the induction of programmed cell death (apoptosis) and cell cycle arrest.

Apoptosis Induction

Compound 5q induces apoptosis in PC3 cells through the simultaneous activation of two major signaling pathways[\[5\]](#):

- The Extrinsic (Death Receptor-Mediated) Pathway: This pathway is initiated by the binding of extracellular death ligands to transmembrane receptors, leading to a cascade of intracellular events that culminate in apoptosis.
- The Intrinsic (Mitochondria-Mediated) Pathway: This pathway is triggered by intracellular stress and involves the regulation of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family.

Key molecular events in the apoptotic cascade induced by **Anticancer Agent 55** include the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2. This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization and the subsequent activation of effector caspases, such as caspase-3 and caspase-9, and the cleavage of poly(ADP-ribose) polymerase (PARP), which are hallmark events of apoptosis.



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Apoptotic signaling pathway of **Anticancer Agent 55**.

Cell Cycle Arrest

In addition to inducing apoptosis, **Anticancer Agent 55** causes cell cycle arrest at the G1/S transition phase in PC3 cells. This is accompanied by a dose-dependent increase in the expression of the p27 protein, a cyclin-dependent kinase inhibitor that plays a crucial role in regulating the progression from the G1 to the S phase of the cell cycle.

Experimental Protocols

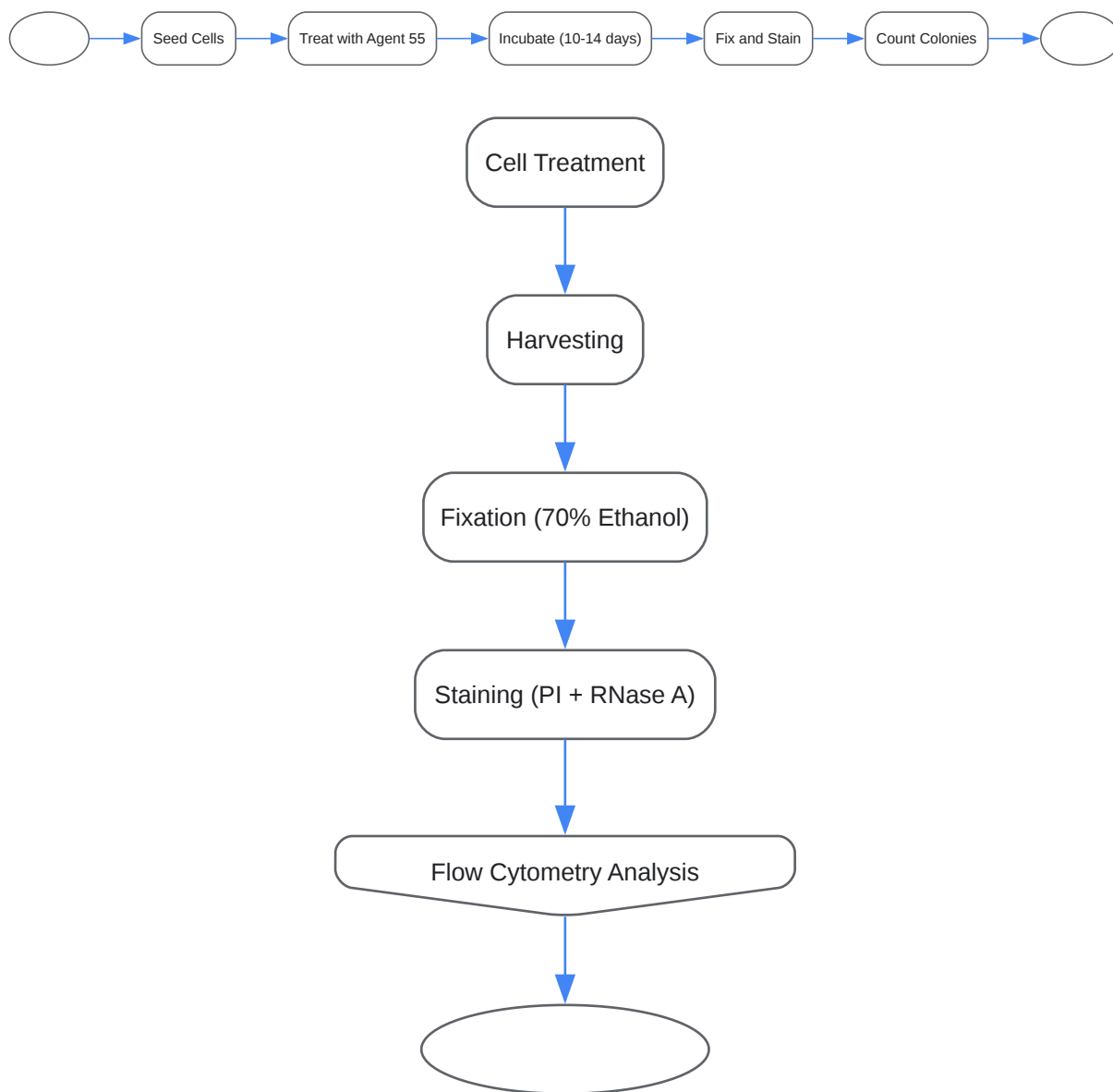
The following are detailed methodologies for key experiments used to characterize the activity of **Anticancer Agent 55**.

Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies.

Protocol:

- **Cell Seeding:** Harvest and resuspend PC3 cells in fresh culture medium. Seed 1,000 cells per well in 6-well plates.
- **Treatment:** After 24 hours, treat the cells with varying concentrations of **Anticancer Agent 55**.
- **Incubation:** Incubate the plates at 37°C in a 5% CO₂ incubator for 10-14 days, replacing the medium every 3 days.
- **Fixation and Staining:**
 - Wash the colonies gently with Phosphate-Buffered Saline (PBS).
 - Fix the colonies with 4% paraformaldehyde for 20 minutes at room temperature.
 - Stain the colonies with 0.5% crystal violet solution for 20 minutes.
- **Quantification:**
 - Gently wash the plates with water to remove excess stain and allow them to air dry.
 - Count the number of colonies (defined as a cluster of ≥50 cells) in each well.



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